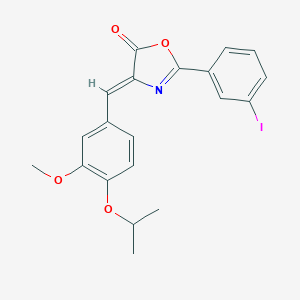
Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMQM, is a synthetic compound that belongs to the class of quinoline derivatives. DMQM has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate acts as a non-competitive antagonist of NMDA receptors, binding to a site on the receptor that is distinct from the glutamate binding site. By blocking the activity of NMDA receptors, Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can modulate synaptic plasticity and affect learning and memory processes.
Biochemical and Physiological Effects:
Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of NMDA receptors, which can affect synaptic plasticity and learning and memory processes. Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been extensively studied, and its mechanism of action is well understood. However, one limitation of Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is that it can be difficult to dissolve in some solvents, which can affect its bioavailability and efficacy in experiments.
Orientations Futures
There are several potential future directions for research on Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been studied for its potential use in the treatment of chronic pain. Further research is needed to fully understand the potential applications of Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in these areas. Additionally, research could focus on optimizing the synthesis method for Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate to improve its yield and purity.
Méthodes De Synthèse
The synthesis of Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves the reaction of 4-methoxybenzaldehyde with 2-methylcyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a series of reactions to yield Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. The synthesis method for Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been extensively studied and optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a key role in synaptic plasticity and learning and memory.
Propriétés
Formule moléculaire |
C27H27NO6 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C27H27NO6/c1-15-21(26(30)33-3)22(17-8-6-5-7-9-17)24-20(28-15)14-19(23(25(24)29)27(31)34-4)16-10-12-18(32-2)13-11-16/h5-13,19,22-23,28H,14H2,1-4H3 |
Clé InChI |
JKBLWFSUMNMWEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(C(C2=O)C(=O)OC)C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OC |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(C(C2=O)C(=O)OC)C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283764.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283767.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283768.png)
![2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283770.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283771.png)
![4-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283778.png)
![N-[(2-chlorophenoxy)acetyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283779.png)
![N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283785.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B283786.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-N'-(4-tert-butylbenzoyl)thiourea](/img/structure/B283787.png)
![5-bromo-N-({3-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B283788.png)
![2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B283789.png)
![methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283790.png)
